molecular formula C11H19F2NO2 B1481025 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid CAS No. 2097951-22-7

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid

Cat. No.: B1481025
CAS No.: 2097951-22-7
M. Wt: 235.27 g/mol
InChI Key: IRWYXYUREORSTQ-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H19F2NO2 and its molecular weight is 235.27 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a compound of interest due to its unique chemical structure, which includes a piperidine ring and a difluoroethyl substituent. This compound has been studied for its potential biological activities, including interactions with various biological targets and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Piperidine Ring : Provides structural stability and can interact with biological receptors.
  • Difluoroethyl Group : Enhances binding affinity to certain targets, potentially influencing the compound's pharmacological properties.
  • Butanoic Acid Moiety : Capable of participating in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoroethyl group may enhance binding affinity to receptors or enzymes, while the piperidine ring stabilizes the structure. The butanoic acid component can facilitate interactions through hydrogen bonding or ionic interactions, which are crucial for its biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antagonistic Activity : The compound has shown potential as an antagonist at various receptors, which may contribute to its therapeutic effects.
  • Anti-inflammatory Properties : Studies have suggested that this compound can inhibit the secretion of inflammatory mediators, indicating a role in managing inflammatory conditions .
  • Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Inflammatory Mediators :
    • A study evaluated the effect of this compound on LPS-stimulated human whole blood assays. The results indicated significant inhibition of MCP-1 secretion at concentrations around 500 nM, confirming its engagement with inflammatory pathways .
  • Structure-Activity Relationship (SAR) :
    • Research into the structure-activity relationships of piperidine derivatives has highlighted how modifications in substituents can enhance biological activity. The presence of the difluoroethyl group was found to be critical for increasing potency against specific targets .
  • Comparative Studies :
    • In comparative analyses with similar compounds, this compound exhibited distinct pharmacological profiles due to its unique structural features. This differentiation is essential for understanding its potential advantages in therapeutic applications.

Data Table: Biological Activity Overview

Activity TypeObserved EffectConcentration (nM)Reference
Inhibition of MCP-1Significant reduction500
Antagonistic ActivityPotential receptor antagonismNot specified
Neuroprotective EffectModulation of neurotransmitter systemsNot specified

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-8(5-7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWYXYUREORSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 2
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 3
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 4
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 5
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 6
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid

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